An In-depth Technical Guide to 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Core Properties and Applications
An In-depth Technical Guide to 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of the heterocyclic scaffold, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This compound, belonging to the benzazepine class of molecules, is a key structural motif in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). This document delves into the nuanced physicochemical characteristics, detailed synthetic protocols, and the rich chemical reactivity of this scaffold. Furthermore, it explores the pharmacological landscape of its derivatives, offering insights into their interactions with key biological targets and potential therapeutic utilities. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, providing a solid foundation for the rational design and synthesis of new chemical entities based on the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one core.
Introduction: The Significance of the Benzazepine Scaffold
The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold is a bicyclic heterocyclic system comprising a benzene ring fused to a seven-membered azepine ring containing a lactam moiety. This structural framework has garnered significant attention in the field of medicinal chemistry due to its presence in a variety of biologically active compounds. Its unique three-dimensional conformation allows for diverse interactions with biological targets, making it a "privileged scaffold" in drug design. Derivatives of this core structure have been explored for a wide range of therapeutic applications, including as anticonvulsants, anxiolytics, and modulators of various CNS receptors.[1][2][3] This guide aims to provide a detailed exploration of the foundational chemical and biological properties of the parent compound, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, to empower researchers in their quest for novel therapeutics.
Physicochemical and Spectroscopic Properties
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one typically presents as a white to light brown crystalline solid.[2] A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁NO | [4] |
| Molecular Weight | 161.20 g/mol | [4] |
| CAS Number | 4424-80-0 | [4] |
| Melting Point | 141-145 °C | [2] |
| Appearance | White to light brown solid | [2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. |
Spectroscopic Characterization
The structural elucidation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and its derivatives relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. The aromatic protons typically appear as a multiplet in the range of δ 7.0-7.5 ppm. The protons of the seven-membered ring exhibit distinct signals corresponding to their chemical environment. For instance, the methylene protons adjacent to the nitrogen and carbonyl groups will show characteristic chemical shifts and coupling patterns. Conformational studies of N-substituted 2-benzazepines using variable temperature NMR have revealed puckered mirror-image conformations of the seven-membered ring.[5][6]
¹³C NMR Spectroscopy: The carbon NMR spectrum is equally informative, with the carbonyl carbon of the lactam functionality typically resonating around δ 170-175 ppm. The aromatic carbons display signals in the δ 120-140 ppm region, while the aliphatic carbons of the azepine ring appear at higher field.[4]
Synthesis and Reactivity
The synthesis of the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one core can be achieved through several synthetic strategies, most commonly involving intramolecular cyclization reactions.
Synthetic Methodologies
One of the most established methods for the synthesis of this class of compounds is the Beckmann rearrangement of α-tetralone oxime.[7][8][9][10][11] This reaction, typically catalyzed by acid, involves the rearrangement of the oxime to the corresponding lactam. The regioselectivity of the rearrangement is a critical factor and can be influenced by the reaction conditions and the nature of the substituents on the starting material.
Another common approach is through intramolecular Friedel-Crafts type reactions .[12][13][14] This can involve the cyclization of a suitable N-substituted γ-phenylpropyl isocyanate or a related derivative.
The following diagram illustrates a generalized synthetic pathway for the Beckmann rearrangement.
Caption: Generalized Beckmann Rearrangement for Benzazepinone Synthesis.
Experimental Protocol: Synthesis of a Methoxy-Substituted Analog via Beckmann Rearrangement
Step 1: Oximation of 6-methoxy-α-tetralone
-
To a solution of 6-methoxy-α-tetralone in ethanol, add hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate).
-
Reflux the mixture for a specified period until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the oxime.
-
Filter, wash with water, and dry the resulting 6-methoxy-α-tetralone oxime.
Step 2: Beckmann Rearrangement
-
Add the dried oxime to a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at a controlled temperature.
-
Heat the mixture with stirring for the required duration. The progress of the rearrangement can be monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 7-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Chemical Reactivity
The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold possesses several reactive sites that allow for a wide range of chemical transformations, making it a versatile building block for creating libraries of derivatives.
-
N-Alkylation and N-Acylation: The secondary amine within the lactam ring can be readily alkylated or acylated under standard conditions.[15] Deprotonation with a strong base (e.g., NaH) followed by treatment with an alkyl halide or acyl chloride introduces substituents at the N-1 position. This is a common strategy to modulate the pharmacological properties of the molecule.
-
Reactions at the Carbonyl Group: The lactam carbonyl group can undergo reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 1,2,3,4,5-tetrahydro-1H-1-benzazepine.
-
Electrophilic Aromatic Substitution: The benzene ring is susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The position of substitution will be directed by the existing substituents on the ring.[16]
-
Alpha-Functionalization: The methylene group adjacent to the carbonyl (C-3 position) can be functionalized. For instance, bromination at this position has been reported.[17]
The following diagram illustrates the key reactive sites on the scaffold.
Caption: Key Reactive Sites of the Benzazepinone Scaffold.
Pharmacological Significance and Applications
The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold is a cornerstone in the development of CNS-active agents. Its derivatives have shown affinity for a variety of receptors, including dopamine, serotonin, and GABA receptors.
Modulation of Dopamine Receptors
Numerous benzazepine derivatives have been synthesized and evaluated as ligands for dopamine receptors, particularly the D1 subtype.[1][18][19][20] These compounds have been investigated for their potential in treating conditions associated with dopaminergic dysfunction, such as Parkinson's disease and schizophrenia. Structure-activity relationship (SAR) studies have shown that substitutions on both the aromatic ring and the nitrogen atom significantly influence the affinity and selectivity for dopamine receptor subtypes. For example, certain N-alkylamino benzazepine analogs have been identified as potent dopamine D1 receptor antagonists.[18]
Interaction with Serotonin Receptors
The benzazepine nucleus is also a key component of ligands targeting serotonin (5-HT) receptors. For instance, lorcaserin, a selective 5-HT2C receptor agonist used for weight management, is a derivative of 1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine.[21] The development of selective 5-HT receptor modulators is a promising avenue for the treatment of depression, anxiety, and obesity.[15][22][23]
Activity at GABA-A Receptors
Given the structural similarities to benzodiazepines, which are well-known positive allosteric modulators of GABA-A receptors, benzazepinone derivatives are also explored for their potential to modulate GABAergic neurotransmission.[24][25][26][27][28] The enhancement of GABAergic inhibition is a key mechanism for anxiolytic, sedative, and anticonvulsant effects.
The following diagram illustrates the potential signaling pathways modulated by benzazepinone derivatives.
Caption: Potential Signaling Pathways Modulated by Benzazepinone Derivatives.
Quantitative Biological Data of Selected Derivatives
The therapeutic potential of the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold is further highlighted by the quantitative biological data of its derivatives. Table 2 presents a selection of these derivatives and their reported biological activities.
Table 2: Biological Activities of Selected Benzazepine Derivatives
| Derivative | Target | Activity | Kᵢ (nM) | Reference(s) |
| (+/-)-7-chloro-8-hydroxy-3-[6-(N,N-dimethylamino)-hexyl]-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | Dopamine D1 Receptor | Antagonist | 49.3 | [18] |
| (+/-)-7-chloro-8-hydroxy-3-[4-(N,N-dimethylamino)butyl]-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | Dopamine D1 Receptor | Antagonist | 60 | [18] |
| R-enantiomer of SK&F 83566 | Dopamine D1 Receptor | Antagonist | - | [19] |
Conclusion and Future Perspectives
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one represents a highly versatile and valuable scaffold in medicinal chemistry. Its amenability to a wide range of chemical modifications, coupled with the diverse pharmacological activities exhibited by its derivatives, underscores its importance in the pursuit of novel therapeutics for CNS disorders. The continued exploration of this privileged structure, through the synthesis of new analogs and the elucidation of their mechanisms of action, holds significant promise for the development of next-generation drugs with improved efficacy and safety profiles. This technical guide provides a solid foundation for researchers to build upon, fostering innovation in the design and application of benzazepinone-based compounds.
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